molecular formula C26H19ClN4O3 B15027417 (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide

(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B15027417
M. Wt: 470.9 g/mol
InChI Key: LVYSOEDYTGRXDV-NBVRZTHBSA-N
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Description

The compound (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin core, a chlorophenoxy group, and a cyano group. These structural features contribute to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The key steps include:

  • **Formation of the pyrido[1,2-a]pyr

Properties

Molecular Formula

C26H19ClN4O3

Molecular Weight

470.9 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C26H19ClN4O3/c1-16-5-9-20(10-6-16)29-24(32)18(15-28)14-22-25(34-21-11-7-19(27)8-12-21)30-23-17(2)4-3-13-31(23)26(22)33/h3-14H,1-2H3,(H,29,32)/b18-14+

InChI Key

LVYSOEDYTGRXDV-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=C(C=C4)Cl)/C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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